Enol vs. Saturated Alcohol: Molecular Formula and Oxidation State Define Distinct Reactivity Domains
(Z)-2-Chloro-1-phenylethenol bears the molecular formula C8H7ClO (MW 154.59), representing a formal oxidation state two H atoms lower than the saturated analog 2-chloro-1-phenylethanol (C8H9ClO, MW 156.61) [1]. The difference of 2.02 g/mol reflects the presence of a C=C double bond conjugated to the phenyl ring in the enol, which is absent in the saturated alcohol. This structural distinction is critical because the enol can participate in electrocyclic reactions, Diels–Alder cycloadditions, and tautomer-dependent heterocycle formations that are not accessible to the fully saturated framework .
| Evidence Dimension | Molecular formula and molecular weight |
|---|---|
| Target Compound Data | C8H7ClO; MW 154.59 g/mol |
| Comparator Or Baseline | 2-Chloro-1-phenylethanol: C8H9ClO; MW 156.61 g/mol |
| Quantified Difference | ΔMF = 2 H atoms; ΔMW = 2.02 g/mol (1.3% lower MW for enol) |
| Conditions | Structural comparison based on CAS registry entries and database listings |
Why This Matters
The oxidation-state gap between the enol and the saturated alcohol means they are not interchangeable building blocks in reductive or oxidative synthetic sequences; procuring the incorrect oxidation state leads to a non-functional intermediate.
- [1] PubChem. 2-Chloro-1-phenylethanol, CAS 1674-30-2. Molecular formula C8H9ClO, MW 156.61. https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-phenylethanol View Source
